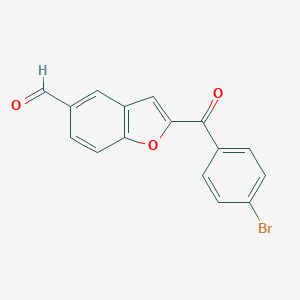![molecular formula C9H9NO4 B063280 methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate CAS No. 162273-64-5](/img/structure/B63280.png)
methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MAOC, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mechanism of Action
MAOC has been shown to interact with a variety of biological molecules, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, leading to changes in cellular function. Additionally, MAOC has been shown to bind to specific receptors, triggering a cascade of biochemical reactions that can have a range of effects on cellular function.
Biochemical and Physiological Effects:
MAOC has a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. It has been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. Additionally, MAOC has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MAOC in lab experiments is its ability to interact with a wide range of biological molecules. This makes it a versatile tool for studying various biological processes. Additionally, MAOC is relatively easy to synthesize, making it accessible to a wide range of researchers. However, one limitation of using MAOC in lab experiments is its potential toxicity. Researchers must be careful to use appropriate safety measures when working with this compound.
Future Directions
There are a wide range of potential future directions for research on MAOC. One promising area of research is the development of new drugs based on the compound's structure and mechanism of action. Additionally, researchers could explore the potential applications of MAOC in the treatment of various diseases and disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of MAOC, as well as its potential limitations and toxicity.
Synthesis Methods
MAOC can be synthesized using a variety of methods, including the reaction of furan-3-carboxylic acid with methylamine and acetic anhydride. This method has been shown to be efficient and reliable, producing high yields of pure MAOC.
Scientific Research Applications
MAOC has a wide range of potential applications in scientific research. One of the most promising areas of research is the study of the compound's mechanism of action. Researchers have found that MAOC can interact with various biological molecules, including enzymes and receptors, leading to changes in cellular function. This makes it a valuable tool for studying the underlying mechanisms of various diseases and disorders.
properties
CAS RN |
162273-64-5 |
|---|---|
Product Name |
methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate |
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-9(12)7-5-6(3-2-4-11)14-8(7)10/h2-5H,10H2,1H3/b3-2+ |
InChI Key |
CBNIZHMJJHNHGL-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=C(OC(=C1)/C=C/C=O)N |
SMILES |
COC(=O)C1=C(OC(=C1)C=CC=O)N |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)C=CC=O)N |
synonyms |
3-Furancarboxylicacid,2-amino-5-(3-oxo-1-propenyl)-,methylester,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




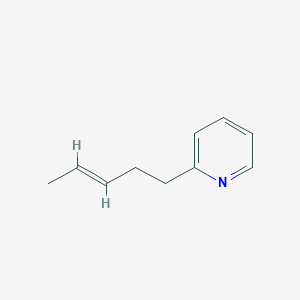
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
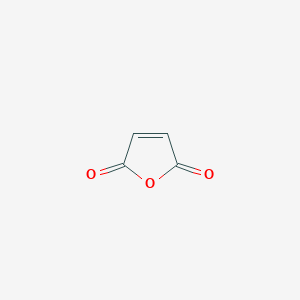
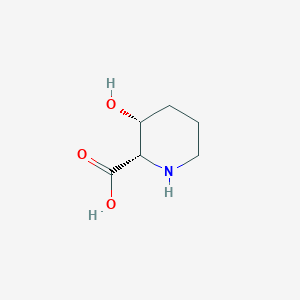

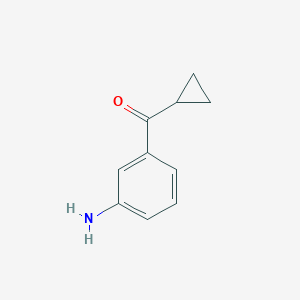
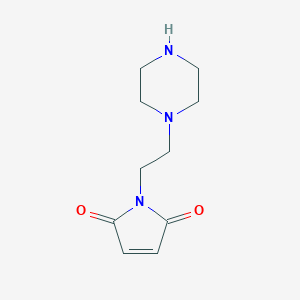
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)
![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)

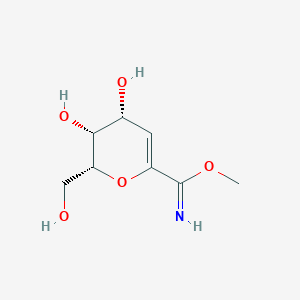
![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)
